IDO-IN-7

Description

Navoximod is an orally available inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), with potential immunomodulating and antineoplastic activities. Upon administration, navoximod targets and binds to IDO1, a cytosolic enzyme responsible for the oxidation of the essential amino acid tryptophan into kynurenine. By inhibiting IDO1 and decreasing kynurenine in tumor cells, this agent increases tryptophan levels, restores the proliferation and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T-lymphocytes, and causes a reduction in tumor-associated regulatory T-cells (Tregs). Activation of the immune system, which is suppressed in many cancers, may induce a cytotoxic T-lymphocyte (CTL) response against the IDO1-expressing tumor cells. IDO1 is overexpressed by a variety of tumor cell types and plays an important role in immunosuppression. Tryptophan depletion is associated with immunosuppression caused by T-cell suppression.

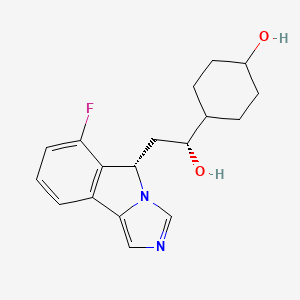

Structure

3D Structure

Properties

IUPAC Name |

4-[(1R)-2-[(5S)-6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl]-1-hydroxyethyl]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O2/c19-14-3-1-2-13-16-9-20-10-21(16)15(18(13)14)8-17(23)11-4-6-12(22)7-5-11/h1-3,9-12,15,17,22-23H,4-8H2/t11?,12?,15-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGACXVRLDHEXKY-LHPNLFKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(CC2C3=C(C=CC=C3F)C4=CN=CN24)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CCC1[C@@H](C[C@H]2C3=C(C=CC=C3F)C4=CN=CN24)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402837-78-8 | |

| Record name | Navoximod [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402837788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Navoximod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15439 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NAVOXIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/926SHL95NC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of IDO-IN-7

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of IDO-IN-7, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). It details its mechanism of action, the signaling pathways it modulates, relevant quantitative data, and the experimental protocols used for its characterization.

Core Mechanism of Action

IDO-IN-7, also known as an analogue of NLG-919 and GDC-0919, is a potent small molecule inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1)[1][2]. IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway[3][4][5].

The primary mechanism of action for IDO-IN-7 involves a direct, coordinative interaction with the ferric heme iron at the sixth coordination site within the active site of the IDO1 enzyme. This binding event competitively blocks the access of the natural substrate, L-tryptophan, to the active site, thereby inhibiting the enzyme's catalytic activity. By preventing the conversion of tryptophan to N-formylkynurenine, IDO-IN-7 effectively disrupts the entire downstream kynurenine pathway.

The IDO1 Signaling Pathway and a T-Cell Response

The IDO1 pathway is a critical regulator of immune responses. In normal physiological and pathological conditions, such as cancer, the expression of IDO1 is often upregulated. The enzyme's activity leads to two primary immunosuppressive effects:

-

Tryptophan Depletion: The rapid consumption of tryptophan in the local microenvironment starves proximate T-cells, which require this essential amino acid for proliferation and effector function. This leads to cell cycle arrest and anergy (inactivation) of T-cells.

-

Kynurenine Metabolite Production: The accumulation of downstream catabolites, collectively known as kynurenines, act as signaling molecules that can induce T-cell apoptosis and promote the differentiation of naïve T-cells into regulatory T-cells (Tregs). Tregs further suppress the activity of effector immune cells.

IDO-IN-7 reverses this immunosuppression. By inhibiting IDO1, it prevents tryptophan depletion and the production of immunosuppressive kynurenines. This restores the ability of effector T-cells to proliferate and execute their anti-tumor functions.

Caption: IDO-IN-7 inhibits the IDO1 enzyme, blocking immunosuppression.

Quantitative Data Summary

The inhibitory potency and activity of IDO-IN-7 have been quantified in various assays.

| Parameter | Value | Target/System | Reference |

| IC₅₀ | 38 nM | Recombinant IDO1 Enzyme | |

| EC₅₀ | 61 nM | HeLa Cellular Assay (Kynurenine Production) | |

| EC₅₀ | 80 nM | Restoration of T-cell Activity | |

| EC₅₀ | 120 nM | Inhibition in IDO-expressing Mouse Dendritic Cells | |

| Solubility | ≥ 2.5 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | |

| Solubility | ≥ 2.5 mg/mL | 10% DMSO, 90% Corn Oil | |

| Solubility | 45 mg/mL | DMSO | |

| Solubility | 26 mg/mL | Ethanol |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of IDO1 inhibitors. Below are summaries of key experimental protocols used to characterize IDO-IN-7.

This assay directly measures the ability of a compound to inhibit the catalytic activity of purified recombinant IDO1.

-

Objective: To determine the IC₅₀ value of an inhibitor against purified IDO1.

-

Methodology:

-

Purified ferric IDO1 is pre-incubated in a reaction buffer (e.g., 100 mM potassium phosphate, pH 6.5).

-

The reaction mixture contains essential cofactors to maintain the enzyme in its active, reduced ferrous state. This typically includes L-ascorbic acid (reductant), methylene blue (electron carrier), and catalase (to remove inhibitory H₂O₂).

-

IDO-IN-7, at various concentrations, is added to the mixture.

-

The reaction is initiated by the addition of the substrate, L-tryptophan.

-

The mixture is incubated at 37°C for a defined period (e.g., 2 hours).

-

The reaction is terminated by adding a precipitating agent, such as perchloric acid.

-

The concentration of the product, kynurenine, is quantified using High-Performance Liquid Chromatography (HPLC).

-

The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, providing insights into cell permeability and target engagement.

-

Objective: To determine the EC₅₀ value of an inhibitor in a cellular environment.

-

Methodology (Example using P1.IDO1 cells):

-

A murine mastocytoma cell line (P1.HTR) stably transfected to express murine IDO1 (P1.IDO1) is used.

-

Cells are cultured in appropriate media containing a known concentration of L-tryptophan (e.g., 78.4 µM).

-

IDO-IN-7 is added to the cell culture at various concentrations.

-

The cells are incubated for a specified duration (e.g., 16 hours) to allow for tryptophan metabolism.

-

After incubation, the supernatant is collected, and the concentration of L-kynurenine is measured, typically by HPLC or a colorimetric assay.

-

The EC₅₀ is determined by analyzing the dose-response curve of kynurenine production versus inhibitor concentration.

-

-

Alternative Protocol: Human HeLa cells can be stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression. The inhibitor is added, and kynurenine production is measured after 18 hours.

For animal studies, proper formulation is critical to ensure bioavailability.

-

Objective: To prepare a stable and soluble formulation of IDO-IN-7 for in vivo administration.

-

Protocol Example (for ≥ 2.5 mg/mL):

-

Dissolve IDO-IN-7 in 10% Dimethyl Sulfoxide (DMSO) by volume.

-

Sequentially add 40% PEG300, 5% Tween-80, and 45% saline, ensuring the solution is clear after each addition.

-

Gentle heating and/or sonication can be used to aid dissolution if precipitation occurs.

-

Caption: A typical workflow for a cell-based IDO1 inhibition assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. IDO-IN-7 | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]

- 3. Indoleamine 2,3 dioxygenase and metabolic control of immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Action mechanism and molecular design of indolepyrrodione inhibitors targeting IDO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

The Role of IDO-IN-7 in Tryptophan Catabolism: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the tryptophan catabolic pathway, playing a significant role in immune evasion in cancer and other diseases. Its inhibition is a promising therapeutic strategy. This technical guide provides an in-depth overview of IDO-IN-7, a potent IDO1 inhibitor, also known as NLG919 or GDC-0919. We will delve into its mechanism of action, present quantitative data on its efficacy, provide detailed experimental protocols for its evaluation, and visualize the key signaling pathways involved in its function.

Introduction: Tryptophan Catabolism and the Role of IDO1

Tryptophan, an essential amino acid, is metabolized through several pathways, with the kynurenine pathway being the primary route, accounting for approximately 95% of tryptophan degradation.[1] The initial and rate-limiting step of this pathway is catalyzed by the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).[2] IDO1 converts L-tryptophan to N-formylkynurenine, which is subsequently metabolized to kynurenine and other downstream metabolites.[2]

The activity of IDO1 has profound immunological consequences. By depleting tryptophan from the microenvironment, IDO1 can induce T-cell anergy and apoptosis, as T-cells are highly sensitive to tryptophan levels.[3][4] Furthermore, the accumulation of kynurenine and its derivatives can actively suppress immune responses by promoting the generation of regulatory T-cells (Tregs) and inhibiting the function of effector T-cells and natural killer (NK) cells. In the context of cancer, tumor cells can upregulate IDO1 expression to create an immunosuppressive microenvironment, thereby evading immune destruction. This makes IDO1 a compelling target for cancer immunotherapy.

IDO-IN-7: A Potent IDO1 Inhibitor

IDO-IN-7, also known by its synonyms NLG919 and GDC-0919, is a potent and selective inhibitor of the IDO1 enzyme. Its mechanism of action involves a direct coordinative interaction with the ferric heme iron at the active site of the IDO1 enzyme. This binding prevents the catalytic conversion of tryptophan to N-formylkynurenine, thereby blocking the immunosuppressive effects of IDO1.

Quantitative Efficacy Data

The potency of IDO-IN-7 has been characterized in various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this inhibitor.

| Parameter | Value | Assay System | Reference |

| IC50 | 38 nM | IDO1 Enzymatic Assay | |

| EC50 | 75 nM | Cell-free Assay | |

| 61 nM | HeLa Cellular Assay | ||

| 70 nM | Cellular Activity Assay | ||

| 80 nM | In vitro T-cell Suppression Assay | ||

| 90 nM | Human T-cell Proliferation MLR Assay | ||

| 120 nM | Mouse Dendritic Cell Assay | ||

| Ki | 7 nM | Cell-free Assay |

Table 1: In Vitro Potency of IDO-IN-7 (NLG919/GDC-0919)

| Animal Model | Dosage | Effect | Reference |

| B16-F10 Melanoma Mice | 100 mg/kg | Dose-dependent suppression of tumor growth. | |

| B16-F10 Melanoma Mice | Not specified | 95% reduction in tumor volume when combined with a pmel-1 T cell vaccine. | |

| B16-F10 & CT26 Tumor-bearing Mice | 1.0 mmol/kg | 72.5% - 75.9% inhibition of Kyn/Trp ratio in plasma and tumor. | |

| 4T1 Murine Breast Cancer Model | Not specified | Synergistic antitumor effect when combined with doxorubicin. |

Table 2: In Vivo Efficacy of IDO-IN-7 (NLG919)

Signaling Pathways in Tryptophan Catabolism and IDO1 Inhibition

The immunosuppressive effects of IDO1 are mediated through distinct signaling pathways. Understanding these pathways is crucial for comprehending the mechanism of action of IDO1 inhibitors like IDO-IN-7.

The GCN2 Pathway

Tryptophan depletion, induced by IDO1 activity, is sensed by the General Control Nonderepressible 2 (GCN2) kinase. Uncharged tRNA for tryptophan accumulates, leading to the activation of GCN2. Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), which in turn inhibits global protein synthesis and induces a cellular stress response, leading to T-cell anergy and apoptosis.

The PI3K/AKT Pathway

Recent studies have shown that kynurenine pathway metabolites can activate the PI3K/AKT signaling pathway in cancer cells. This activation promotes cancer cell proliferation and inhibits apoptosis, contributing to tumor growth in an immune-independent manner.

Experimental Protocols

Accurate and reproducible experimental methods are essential for the evaluation of IDO1 inhibitors. The following sections provide detailed protocols for key in vitro and cell-based assays.

In Vitro IDO1 Enzymatic Assay (Absorbance-Based)

This assay directly measures the enzymatic activity of purified recombinant IDO1 and its inhibition by test compounds.

Materials:

-

Purified recombinant human IDO1 protein

-

L-tryptophan

-

IDO-IN-7 (or other test compounds)

-

Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5)

-

Reaction Mix Components: 20 mM Ascorbic acid, 10 µM Methylene blue, 100 µg/mL Catalase

-

Stop Solution: 30% (w/v) Trichloroacetic acid (TCA)

-

Detection Reagent: 2% (w/v) p-dimethylaminobenzaldehyde (DMAB) in acetic acid

-

96-well microplate

Procedure:

-

Prepare the assay buffer and reaction mix.

-

In a 96-well plate, add the assay buffer, reaction mix, and purified IDO1 enzyme.

-

Add the test compound (IDO-IN-7) at various concentrations. Include a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding L-tryptophan to a final concentration of 400 µM.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding 20 µL of 30% TCA.

-

Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate to pellet any precipitate.

-

Transfer the supernatant to a new plate and add the DMAB detection reagent.

-

Read the absorbance at 480 nm.

-

Calculate the concentration of kynurenine produced and determine the IC50 value of the inhibitor.

Cell-Based IDO1 Inhibition Assay

This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.

Materials:

-

HeLa or SKOV-3 cells (or other suitable cell line expressing IDO1 upon induction)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Interferon-gamma (IFN-γ)

-

IDO-IN-7 (or other test compounds)

-

L-tryptophan

-

Stop Solution: 6.1 N Trichloroacetic acid (TCA)

-

Detection Reagent: 2% (w/v) p-dimethylaminobenzaldehyde (DMAB) in acetic acid

-

96-well cell culture plate

Procedure:

-

Seed cells in a 96-well plate at a density of 1-3 x 10^4 cells/well and allow them to attach overnight.

-

Induce IDO1 expression by adding IFN-γ to a final concentration of 100 ng/mL and incubate for 24 hours.

-

Add the test compound (IDO-IN-7) at various concentrations and L-tryptophan.

-

Incubate for an additional 24-48 hours.

-

Collect the cell culture supernatant.

-

Add 10 µL of 6.1 N TCA to 140 µL of supernatant and incubate at 50°C for 30 minutes.

-

Centrifuge to remove any precipitate.

-

Transfer the supernatant to a new plate and add the DMAB detection reagent.

-

Read the absorbance at 480 nm.

-

Calculate the concentration of kynurenine produced and determine the EC50 value of the inhibitor.

Conclusion and Future Directions

IDO-IN-7 is a well-characterized and potent inhibitor of IDO1 with demonstrated in vitro and in vivo activity. Its ability to block the immunosuppressive tryptophan catabolism pathway makes it a valuable tool for research and a potential candidate for therapeutic development, particularly in the field of immuno-oncology. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for scientists working on IDO1 and its inhibitors.

Future research should continue to explore the full therapeutic potential of IDO-IN-7, including its efficacy in combination with other immunotherapies, such as checkpoint inhibitors. Further investigation into its pharmacokinetic and pharmacodynamic properties in different preclinical models will be crucial for its translation to the clinic. The methodologies and foundational knowledge presented here provide a solid framework for advancing our understanding of IDO1 inhibition and its role in disease.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. file.medchemexpress.eu [file.medchemexpress.eu]

- 4. IDO1 and Kynurenine Pathway Metabolites Activate PI3K-Akt Signaling in the Neoplastic Colon Epithelium to Promote Cancer Cell Proliferation and Inhibit Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

IDO-IN-7: A Technical Guide to its Role in Reversing Cancer Immune Evasion

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical metabolic enzyme that plays a pivotal role in cancer immune evasion. By catabolizing the essential amino acid L-tryptophan into kynurenine, IDO1 orchestrates a profoundly immunosuppressive tumor microenvironment (TME). This technical guide provides an in-depth overview of IDO-IN-7, a potent small molecule inhibitor of IDO1, and its function in reversing these immunosuppressive effects. We detail the underlying signaling pathways, present a comprehensive summary of its quantitative preclinical data, and provide detailed experimental protocols for its characterization. This document serves as a resource for researchers investigating the IDO1 pathway and developing novel cancer immunotherapies.

Introduction: The IDO1 Pathway as a Central Immune Checkpoint

Cancer cells employ numerous strategies to evade destruction by the immune system. One of the most significant is the hijacking of metabolic pathways to create a tolerogenic state. The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is a central mediator of this process.[1][2] IDO1 is an intracellular, heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of L-tryptophan (Trp) along the kynurenine pathway.[3][4]

Expression of IDO1 is often upregulated in tumor cells and antigen-presenting cells (APCs) within the TME, frequently in response to pro-inflammatory cytokines like interferon-gamma (IFN-γ).[5] This heightened IDO1 activity leads to two primary immunosuppressive consequences:

-

Tryptophan Depletion: The local depletion of Trp, an essential amino acid, triggers a stress-response kinase cascade in effector T cells, leading to cell cycle arrest and anergy (a state of non-responsiveness).

-

Kynurenine Accumulation: The buildup of tryptophan metabolites, collectively known as kynurenines (Kyn), actively suppresses the immune response. Kynurenine acts as a ligand for the Aryl Hydrocarbon Receptor (AhR), promoting the differentiation of naïve T cells into immunosuppressive regulatory T cells (Tregs) and inhibiting the function of effector T cells and natural killer (NK) cells.

Due to its critical role in fostering immune tolerance, IDO1 has emerged as a high-priority target for cancer immunotherapy. Small molecule inhibitors that block the enzymatic activity of IDO1 aim to restore tryptophan levels and prevent kynurenine accumulation, thereby "reawakening" the anti-tumor immune response.

IDO-IN-7 (NLG919): A Potent and Specific IDO1 Inhibitor

IDO-IN-7 (also widely known as NLG919 , Navoximod, and GDC-0919) is a potent, orally bioavailable small molecule inhibitor of the IDO1 enzyme. It belongs to the imidazoisoindole class of compounds. Structural and experimental data confirm that IDO-IN-7 binds directly to the heme iron center within the active site of the IDO1 enzyme, effectively blocking its catalytic function. Its high potency and well-defined mechanism of action have established it as a critical tool compound for preclinical research and a candidate for clinical development.

Core Signaling Pathways of IDO1-Mediated Immune Evasion

IDO-IN-7 reverses immune suppression by directly inhibiting the enzymatic function of IDO1. This intervention disrupts two primary downstream signaling cascades that are central to cancer's ability to evade the immune system.

Tryptophan Depletion and T-Cell Anfrey

The depletion of L-tryptophan in the tumor microenvironment activates the General Control Nonderepressible 2 (GCN2) kinase in effector T cells. This leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which in turn inhibits protein synthesis and causes cell cycle arrest, a state known as anergy. Tryptophan scarcity also suppresses the mTOR signaling pathway, which is crucial for T-cell proliferation and effector function.

Kynurenine Production and Treg Activation

The enzymatic activity of IDO1 produces kynurenine, which is actively transported out of the tumor or APC into the extracellular space. Kynurenine functions as a signaling molecule, primarily by activating the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor expressed in various immune cells. In naïve CD4+ T cells, AhR activation drives their differentiation into immunosuppressive FoxP3+ regulatory T cells (Tregs). These Tregs further dampen the anti-tumor immune response.

Quantitative Profile of IDO-IN-7 (NLG919)

The potency and efficacy of IDO-IN-7 have been characterized across a range of preclinical assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency and Activity

| Parameter | Value | Assay System | Reference |

| Ki | 7 nM | Cell-free enzymatic assay | |

| IC₅₀ | 38 nM | Cell-free enzymatic assay (human recombinant IDO1) | |

| EC₅₀ | 75 nM | Cell-free enzymatic assay | |

| Cellular IC₅₀ | 83.37 ± 9.59 nM | HeLa cell-based assay (IFN-γ induced) | |

| Cellular EC₅₀ | 61 nM | HeLa cell-based assay | |

| ED₅₀ (T-cell response) | 80 nM | Allogenic mixed lymphocyte reaction (MLR) | |

| ED₅₀ (DC suppression) | 120 nM | Murine dendritic cells from tumor lymph nodes |

Table 2: In Vivo Efficacy and Pharmacodynamics in B16-F10 Melanoma Model

| Parameter | Dosage (oral, BID) | Result | Notes | Reference |

| Tumor Growth Inhibition | 50 mg/kg | 25.6% | Monotherapy, 16 consecutive days. | |

| 100 mg/kg | 46.0% | Monotherapy, 16 consecutive days. Maximum efficacy observed at this dose. | ||

| 200 mg/kg | 45.4% | Monotherapy, 16 consecutive days. No significant improvement over 100 mg/kg. | ||

| Pharmacodynamics (PD) | 1.0 mmol/kg | 72.5% reduction in Plasma Kyn/Trp ratio | PD biomarker analysis after 7 days of treatment. | |

| 1.0 mmol/kg | 75.9% reduction in Tumor Kyn/Trp ratio | PD biomarker analysis after 7 days of treatment. |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the characterization of IDO1 inhibitors like IDO-IN-7.

Protocol 1: Recombinant IDO1 Enzyme Inhibition Assay (HPLC-based)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant IDO1 by quantifying the production of kynurenine from tryptophan via HPLC.

Materials:

-

Recombinant human IDO1 protein

-

IDO1 Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5

-

L-Tryptophan (Substrate)

-

Ascorbic acid (Ascorbate)

-

Methylene blue

-

Catalase

-

Trichloroacetic acid (TCA), 30% (w/v)

-

Test compound (e.g., IDO-IN-7) dissolved in DMSO

-

96-well plate and HPLC system with a C18 reverse-phase column

Procedure:

-

Prepare Reaction Mixture: In the assay buffer, prepare a reaction mixture containing 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.

-

Compound Addition: To each well of a 96-well plate, add 2 µL of the test compound at various concentrations (e.g., 10-point, 3-fold serial dilution). Include DMSO-only wells as a no-inhibition control.

-

Enzyme Addition: Add purified recombinant IDO1 protein to each well.

-

Initiate Reaction: Start the enzymatic reaction by adding L-tryptophan to a final concentration of 400 µM. The final reaction volume should be ~200 µL.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Stop Reaction: Terminate the reaction by adding 20-50 µL of 30% TCA to each well.

-

Hydrolysis: Incubate the plate at 50-65°C for 15-30 minutes to completely hydrolyze the intermediate N-formylkynurenine to kynurenine.

-

Sample Preparation: Centrifuge the plate (e.g., 2500 x g for 10-15 minutes) to pellet precipitated protein.

-

HPLC Analysis: Transfer the supernatant to HPLC vials and analyze for kynurenine concentration. Kynurenine is typically detected by UV absorbance at ~360-365 nm.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the data and determine the IC₅₀ value using a non-linear regression model.

Protocol 2: Cell-Based IDO1 Activity Assay

This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, accounting for cell permeability and stability.

Materials:

-

Human cancer cell line known to express IDO1 (e.g., HeLa, SKOV-3).

-

Cell culture medium (e.g., DMEM or McCoy's 5A) with 10% FBS.

-

Human recombinant IFN-γ.

-

Assay Medium: Culture medium supplemented with a known concentration of L-tryptophan (e.g., 50 µg/mL).

-

Test compound (e.g., IDO-IN-7) dissolved in DMSO.

-

Reagents for kynurenine detection (either via HPLC as in Protocol 1, or colorimetrically with Ehrlich's reagent).

Procedure:

-

Cell Plating: Seed cells (e.g., 3 x 10⁴ SKOV-3 cells/well) in a 96-well plate and allow them to adhere overnight.

-

IDO1 Induction: Add human IFN-γ to the culture medium to a final concentration of 100 ng/mL to induce IDO1 expression. Incubate for 24 hours.

-

Compound Treatment: Remove the induction medium and replace it with 200 µL of fresh Assay Medium containing the test compound at various concentrations. Include vehicle (DMSO) controls.

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Kynurenine Measurement:

-

HPLC Method: Process the supernatant as described in Protocol 1 (Steps 6-9).

-

Colorimetric Method: Add 10 µL of 6.1 N TCA to 140 µL of supernatant, incubate at 50°C for 30 min, and centrifuge. Transfer 100 µL of the final supernatant to a new plate and add 100 µL of freshly prepared Ehrlich's reagent (e.g., 2% p-dimethylaminobenzaldehyde in acetic acid). Measure absorbance at 480 nm after 10 minutes.

-

-

Data Analysis: Calculate the cellular EC₅₀ or IC₅₀ value by determining the compound concentration that causes 50% inhibition of kynurenine production.

Protocol 3: In Vivo Tumor Model Efficacy Study

This protocol outlines a general workflow for assessing the anti-tumor efficacy of IDO-IN-7 in a syngeneic mouse model.

Materials:

-

C57BL/6 mice.

-

B16-F10 melanoma cells.

-

Vehicle for oral gavage (e.g., 20% Solutol HS 15).

-

IDO-IN-7 (NLG919).

-

Calipers for tumor measurement.

-

Equipment for blood and tissue collection.

Procedure:

-

Tumor Implantation: Subcutaneously inject B16-F10 cells into the flank of C57BL/6 mice.

-

Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

-

Randomization: Randomize mice into treatment groups (e.g., Vehicle control, IDO-IN-7 at 50 mg/kg, 100 mg/kg, etc.).

-

Treatment: Administer IDO-IN-7 or vehicle by oral gavage twice daily (BID) for a predetermined period (e.g., 16 consecutive days).

-

Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight as a measure of toxicity.

-

Endpoint: At the end of the study, euthanize the animals. Excise tumors and weigh them. Collect blood (for plasma) and tumors for pharmacodynamic analysis.

-

Pharmacodynamic (PD) Analysis: Measure tryptophan and kynurenine levels in plasma and tumor homogenates using LC-MS/MS to determine the Kyn/Trp ratio.

-

Data Analysis: Plot mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) at the end of the study. Analyze PD data to confirm target engagement.

Experimental and Logical Workflows

The characterization of an IDO1 inhibitor follows a logical progression from in vitro characterization to in vivo validation.

Conclusion

IDO-IN-7 (NLG919) is a well-characterized, potent inhibitor of IDO1 that serves as an indispensable tool for studying the role of the tryptophan catabolism pathway in cancer immunology. Its ability to robustly inhibit IDO1, both in vitro and in vivo, leads to a measurable reversal of the key immunosuppressive mechanisms within the tumor microenvironment—namely, the restoration of T-cell function and the reduction of Treg differentiation. The data and protocols presented in this guide underscore the utility of IDO-IN-7 for researchers aiming to dissect the complexities of immune evasion and to develop novel combination strategies for cancer immunotherapy.

References

- 1. medkoo.com [medkoo.com]

- 2. IDO-IN-7 | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]

- 3. NLG-919 combined with cisplatin to enhance inhibitory effect on cell migration and invasion via IDO1-Kyn-AhR pathway in human nasopharyngeal carcinoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nanoconjugates to enhance PDT-mediated cancer immunotherapy by targeting the indoleamine-2,3-dioxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

IDO-IN-7 as an NLG-919 Analogue: A Technical Guide to a Potent Indoleamine 2,3-Dioxygenase 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of IDO-IN-7, a potent analogue of the well-characterized indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, NLG-919. IDO1 is a critical enzyme in the kynurenine pathway of tryptophan metabolism and a key regulator of immune suppression, particularly in the tumor microenvironment. Its inhibition is a promising strategy in cancer immunotherapy. This document details the mechanism of action, comparative quantitative data, and comprehensive experimental protocols for the evaluation of IDO-IN-7 and its analogues. Visualizations of the IDO1 signaling pathway and experimental workflows are provided to facilitate a deeper understanding of its biological context and evaluation.

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan, converting it to N-formylkynurenine.[1][2] This process and its downstream metabolites, collectively known as the kynurenine pathway, play a crucial role in creating an immunosuppressive microenvironment.[2][3] By depleting tryptophan and generating immunosuppressive kynurenine metabolites, IDO1 can inhibit the proliferation and function of effector T cells while promoting the activity of regulatory T cells (Tregs).[4] This mechanism allows tumor cells to evade immune surveillance and destruction.

IDO-IN-7 is a potent small molecule inhibitor of IDO1 and is recognized as an analogue of NLG-919 (also known as Navoximod or GDC-0919). Both compounds are being investigated for their potential in cancer immunotherapy, either as monotherapies or in combination with other treatments like checkpoint inhibitors. This guide serves as a technical resource for researchers engaged in the study and development of IDO1 inhibitors, with a specific focus on IDO-IN-7.

Mechanism of Action

IDO-IN-7, similar to its analogue NLG-919, exerts its inhibitory effect through direct interaction with the IDO1 enzyme. The binding mode involves a coordinative interaction with the ferric heme iron at the sixth coordination site within the enzyme's active site. This binding prevents the substrate, L-tryptophan, from accessing the catalytic center, thereby blocking its conversion to N-formylkynurenine and abrogating the downstream immunosuppressive effects.

Comparative Quantitative Data

The following tables summarize the key quantitative parameters for IDO-IN-7 and NLG-919, providing a basis for their comparative evaluation.

Table 1: In Vitro Potency of IDO-IN-7 and NLG-919

| Compound | Target | Assay Type | Parameter | Value (nM) | Reference(s) |

| IDO-IN-7 | IDO1 | Enzymatic | IC50 | 38 | |

| NLG-919 | IDO1 | Enzymatic | Ki | 7 | |

| NLG-919 | IDO1 | Cell-free | EC50 | 75 | |

| NLG-919 | IDO1 | Cellular | EC50 | 83 | |

| NLG-919 | TDO | Cell-free | IC50 | 25 |

Table 2: Cellular Activity of NLG-919

| Assay | Cell Type | Parameter | Value (nM) | Reference(s) |

| IDO-induced T cell suppression | Human monocyte-derived DCs and allogeneic T cells | ED50 | 80 | |

| IDO-induced suppression of antigen-specific T cells | Mouse DCs from tumor-draining lymph nodes and OT-I T cells | ED50 | 120 |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize IDO1 inhibitors like IDO-IN-7.

In Vitro IDO1 Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant IDO1.

Materials:

-

Purified recombinant human IDO1 enzyme

-

L-tryptophan

-

Potassium phosphate buffer (50 mM, pH 6.5)

-

Ascorbic acid (20 mM)

-

Methylene blue (10 µM)

-

Catalase (100 µg/mL)

-

Test compound (e.g., IDO-IN-7) dissolved in DMSO

-

Trichloroacetic acid (TCA), 30% (w/v)

-

Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid)

-

96-well microplate

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.

-

Add the test compound at various concentrations to the wells of the 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Add the purified IDO1 enzyme to each well.

-

Initiate the reaction by adding L-tryptophan to a final concentration of 200-400 µM.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding 30% TCA.

-

Incubate the plate at 50-65°C for 15-30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.

-

Centrifuge the plate to pellet any precipitated protein.

-

Transfer the supernatant to a new plate and add an equal volume of Ehrlich's reagent.

-

Incubate at room temperature for 10 minutes to allow for color development.

-

Measure the absorbance at 480 nm using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cell-Based IDO1 Activity Assay

This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.

Materials:

-

Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa, SKOV-3)

-

Complete cell culture medium

-

Recombinant human interferon-gamma (IFN-γ)

-

Test compound (e.g., IDO-IN-7) dissolved in DMSO

-

Trichloroacetic acid (TCA), 6.1 N

-

Ehrlich's reagent

-

96-well cell culture plate

Procedure:

-

Seed the cells in a 96-well plate at a density of 1 x 10^4 to 3 x 10^4 cells/well and allow them to adhere overnight.

-

The next day, add IFN-γ to the culture medium at a final concentration of 10-100 ng/mL to induce IDO1 expression.

-

Simultaneously, add the test compound at various concentrations.

-

Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

-

After incubation, collect the cell culture supernatant.

-

Add 6.1 N TCA to the supernatant and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.

-

Centrifuge to remove any precipitate.

-

Transfer the supernatant to a new plate and add an equal volume of Ehrlich's reagent.

-

Incubate for 10 minutes at room temperature and measure the absorbance at 480 nm.

-

A kynurenine standard curve should be prepared to quantify the amount of kynurenine produced.

-

Calculate the EC50 value of the compound.

Mixed Lymphocyte Reaction (MLR) Assay

This assay assesses the ability of an IDO1 inhibitor to restore T cell proliferation in an immunosuppressive environment created by IDO1-expressing cells.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) from two different healthy donors

-

IDO1-expressing dendritic cells (DCs), either generated from monocytes or a suitable cell line

-

Complete RPMI-1640 medium

-

Test compound (e.g., IDO-IN-7)

-

[3H]-thymidine or a fluorescent dye for proliferation tracking (e.g., CFSE)

-

96-well U-bottom plate

Procedure:

-

Isolate PBMCs from two healthy donors.

-

In a one-way MLR, treat the stimulator PBMCs or DCs with mitomycin C or irradiation to prevent their proliferation.

-

Co-culture the responder T cells (from one donor) with the stimulator cells (from the other donor) in a 96-well plate.

-

Add the test compound at various concentrations to the co-culture.

-

Incubate the plate for 3-7 days at 37°C in a 5% CO2 incubator.

-

To measure proliferation, pulse the cells with [3H]-thymidine for the final 18 hours of incubation and measure its incorporation using a scintillation counter. Alternatively, if using a fluorescent dye, measure the dilution of the dye in the responder T cells by flow cytometry.

-

The restoration of T cell proliferation in the presence of the inhibitor indicates its efficacy in overcoming IDO1-mediated immunosuppression.

Visualizations

IDO1 Signaling Pathway in Immune Suppression

Caption: IDO1 pathway leading to immune suppression and its inhibition by IDO-IN-7/NLG-919.

Experimental Workflow for Cell-Based IDO1 Inhibition Assay

Caption: Step-by-step workflow for the cell-based IDO1 activity assay.

Conclusion

IDO-IN-7, as a potent analogue of NLG-919, represents a valuable tool for research into the therapeutic potential of IDO1 inhibition. This guide provides the foundational technical information, including comparative data and detailed experimental protocols, necessary for its preclinical evaluation. The provided visualizations of the IDO1 signaling pathway and experimental workflows are intended to aid researchers in designing and executing their studies. Further investigation into the in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and potential for combination therapies is warranted to fully elucidate the therapeutic promise of IDO-IN-7 and similar IDO1 inhibitors in the field of oncology.

References

The Discovery and Synthesis of IDO-IN-7: A Technical Guide for Researchers

An In-depth Overview of a Potent Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of IDO-IN-7, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO-IN-7, also known as Navoximod, GDC-0919, and an analogue of NLG-919, has emerged as a significant tool compound in the study of cancer immunotherapy due to its ability to modulate the tumor microenvironment. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structured quantitative data, and visualizations of key pathways and workflows.

Introduction: The Role of IDO1 in Immuno-oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway. In the context of oncology, the upregulation of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment is a key mechanism of immune evasion. The depletion of tryptophan and the accumulation of its catabolites, such as kynurenine, suppress the proliferation and function of effector T cells while promoting the generation of regulatory T cells (Tregs). This creates an immunosuppressive milieu that allows tumors to escape immune surveillance and destruction.

The inhibition of IDO1 has therefore become a promising therapeutic strategy to reverse this immunosuppression and enhance the efficacy of other cancer immunotherapies, such as checkpoint inhibitors. IDO-IN-7 is a potent, small-molecule inhibitor of IDO1 that has been instrumental in preclinical and clinical investigations aimed at validating this therapeutic approach.

Discovery and Biological Activity of IDO-IN-7

IDO-IN-7 is a member of the imidazoisoindole class of IDO1 inhibitors. Its discovery was part of a broader effort to identify potent and selective inhibitors of the IDO1 enzyme. The binding mode of IDO-IN-7 to IDO1 involves a direct coordinative interaction with the heme iron at the enzyme's active site.[1][2]

Quantitative Biological Data

The biological activity of IDO-IN-7 and its analogue NLG-919 has been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of IDO-IN-7 and Analogues

| Compound | Target | Assay Type | Parameter | Value (nM) | Reference(s) |

| IDO-IN-7 | IDO1 | Enzymatic | IC50 | 38 | [1][2] |

| NLG-919 | IDO1 | Enzymatic | Ki | 7 | [3] |

| NLG-919 | IDO Pathway | Cell-based | EC50 | 75 |

Table 2: Cellular Activity of IDO-IN-7 and Analogues

| Compound | Assay Description | Cell Type | Parameter | Value (nM) | Reference(s) |

| NLG-919 | Inhibition of IDO-induced T cell suppression | Human monocyte-derived DCs (allogeneic MLR) | ED50 | 80 | |

| NLG-919 | Abrogation of IDO-induced suppression of antigen-specific T cells (OT-I) | Mouse DCs from tumor-draining lymph nodes | ED50 | 120 | |

| NLG-919 | Restoration of T cell responses | - | EC50 | 90 | |

| NLG-919 | Abrogation of IDO-induced suppression of antigen-specific T cells (OT-I or pmel-1) | Mouse IDO+ pDCs | ED50 | 130 |

Table 3: Pharmacokinetic Properties of Navoximod (GDC-0919/NLG-919)

| Parameter | Species | Value | Reference(s) |

| Oral Bioavailability (F) | - | >70% | |

| Half-life (t1/2) | Human | ~11 hours | |

| Time to maximum concentration (Tmax) | Human | ~1 hour |

Synthesis of IDO-IN-7 (Navoximod)

The chemical synthesis of Navoximod is a multi-step process. A stereoselective synthesis has been reported, yielding the final compound in 10 steps with a 23% overall yield, 99.8% enantiomeric excess (ee), and 99.7% purity by HPLC. The synthesis involves the construction of the imidazoisoindole core followed by the stereoselective installation of the chiral alcohol side chain.

Conceptual Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of Navoximod, highlighting the key stages.

Caption: Conceptual workflow for the synthesis of Navoximod.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the evaluation of IDO-IN-7.

IDO1 Enzymatic Inhibition Assay (In Vitro)

This protocol describes a cell-free enzymatic assay to determine the direct inhibitory activity of a compound against purified recombinant IDO1.

Materials:

-

Purified recombinant human IDO1 enzyme

-

IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

-

L-tryptophan (substrate)

-

Ascorbic acid

-

Methylene blue

-

Catalase

-

Test compound (e.g., IDO-IN-7) dissolved in DMSO

-

Trichloroacetic acid (TCA)

-

96-well microplate

-

Plate reader capable of measuring absorbance at 321 nm

Procedure:

-

Prepare the reaction mixture in the assay buffer containing ascorbic acid (e.g., 20 mM), methylene blue (e.g., 10 µM), and catalase (e.g., 200 µg/mL).

-

Add the test compound at various concentrations to the wells of the 96-well plate. Include a vehicle control (DMSO).

-

Add the purified IDO1 enzyme to each well.

-

Initiate the reaction by adding L-tryptophan to a final concentration of, for example, 400 µM.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding TCA (e.g., to a final concentration of 3%).

-

Incubate the plate at 65°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate to pellet any precipitate.

-

Measure the absorbance of the supernatant at 321 nm to quantify the amount of kynurenine produced.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Cellular IDO1 Inhibition Assay

This protocol describes a cell-based assay to measure the ability of a compound to inhibit IDO1 activity within a cellular context.

Materials:

-

Human cancer cell line known to express IDO1 (e.g., SK-OV-3 or HeLa)

-

Cell culture medium and supplements

-

Interferon-gamma (IFN-γ)

-

L-tryptophan

-

Test compound (e.g., IDO-IN-7) dissolved in DMSO

-

Trichloroacetic acid (TCA)

-

p-Dimethylaminobenzaldehyde (DMAB) reagent

-

96-well cell culture plate

-

Plate reader capable of measuring absorbance at 480 nm

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with IFN-γ (e.g., 50 ng/mL) to induce IDO1 expression.

-

Simultaneously, add the test compound at various concentrations. Include a vehicle control.

-

Incubate the cells for 48-72 hours.

-

Collect the cell culture supernatant.

-

Add TCA to the supernatant to precipitate proteins.

-

Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge to remove the precipitate.

-

Transfer the supernatant to a new plate and add DMAB reagent.

-

Measure the absorbance at 480 nm to quantify the kynurenine concentration.

-

Calculate the percent inhibition of kynurenine production and determine the EC50 value.

Signaling Pathways and Mechanisms of Action

IDO-IN-7 exerts its biological effects by inhibiting the enzymatic activity of IDO1, thereby modulating the downstream signaling pathways affected by tryptophan catabolism.

IDO1-Mediated Immune Suppression Pathway

The following diagram illustrates the IDO1-mediated immune suppression pathway and the point of intervention by IDO-IN-7.

Caption: IDO1 pathway and the inhibitory action of IDO-IN-7.

Experimental Workflow for IDO1 Inhibitor Screening

The following diagram outlines a typical workflow for the screening and characterization of IDO1 inhibitors like IDO-IN-7.

Caption: Workflow for the discovery of IDO1 inhibitors.

Conclusion

IDO-IN-7 is a well-characterized and potent inhibitor of IDO1 that serves as an invaluable tool for research in immuno-oncology. Its favorable biological and pharmacokinetic properties have facilitated extensive preclinical and clinical investigations. The detailed protocols and data presented in this guide are intended to support the ongoing efforts of researchers and drug developers in the field to further elucidate the role of the IDO1 pathway in disease and to develop novel therapeutic strategies targeting this critical immune checkpoint.

References

- 1. 1402836-58-1|1-Cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol|BLD Pharm [bldpharm.com]

- 2. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase I study of the indoleamine 2,3-dioxygenase 1 inhibitor navoximod (GDC-0919) as monotherapy and in combination with the PD-L1 inhibitor atezolizumab in Japanese patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

IDO-IN-7: A Technical Guide to its Application in Preclinical Cancer Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the preclinical application of IDO-IN-7, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), in various cancer models. IDO-IN-7, also known as Navoximod (GDC-0919) and NLG919, has been a subject of significant research in cancer immunotherapy due to its ability to modulate the tumor microenvironment and restore anti-tumor immune responses. This document provides a comprehensive overview of its efficacy, the experimental protocols utilized in preclinical studies, and the underlying signaling pathways.

Core Mechanism of Action

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism. In the tumor microenvironment, IDO1 is often overexpressed, leading to the depletion of tryptophan and the accumulation of kynurenine and its metabolites. This has a profound immunosuppressive effect, primarily by inhibiting the proliferation and function of effector T cells and promoting the activity of regulatory T cells (Tregs). IDO-IN-7 is a potent, small-molecule inhibitor of IDO1, with a reported IC50 of 38 nM and an EC50 in cellular assays of approximately 70-75 nM.[1][2] By blocking the enzymatic activity of IDO1, IDO-IN-7 aims to reverse this immunosuppression and enhance the host's anti-tumor immune response.

Preclinical Efficacy of IDO-IN-7 in Syngeneic Mouse Models

IDO-IN-7 has demonstrated anti-tumor activity in various preclinical cancer models, both as a monotherapy and in combination with other anti-cancer agents. The following tables summarize the quantitative data from these studies.

Monotherapy Studies

| Cancer Model | Cell Line | Administration Route | Dosage | Key Findings |

| Melanoma | B16-F10 | Oral | 100 mg/kg | Dose-dependent suppression of tumor growth, with maximum efficacy at this dose.[3] Significant reduction of kynurenine levels in both plasma and tumor.[3] |

| Colon Carcinoma | CT26 | Intragastric | 1.0 mmol/kg | Significant reduction in mean tumor volume compared to vehicle control.[4] Tumor inhibition rate of 23.9%. |

Combination Therapy Studies

| Cancer Model | Cell Line | Combination Agent(s) | Key Findings |

| Melanoma | B16-F10 | Paclitaxel | Synergistic anti-tumor effects. Increased infiltration of CD3+, CD4+, and CD8+ T cells and decreased percentage of CD4+CD25+ regulatory T cells within the tumor. |

| Melanoma | B16-F10 | hgp100 peptide vaccine + CpG-1826 | Significantly enhanced anti-tumor response of pmel-1 resting cells. |

| Glioma | Genetically engineered murine glioma cells | Radiation Therapy (RT) | Strong potential for enhancing RT response, further augmented with a hypofractionated regimen. |

| Various Solid Tumors | Preclinical Models | Anti-PD-L1 | More effective activation of intratumoral CD8+ T cells and inhibition of tumor growth compared to either single agent alone. |

| Nasopharyngeal Carcinoma | Cisplatin-resistant and -sensitive NPC cells | Cisplatin | Stronger induction of cell apoptosis and inhibition of cell migration compared to single-agent treatment. |

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of IDO-IN-7.

In Vivo Tumor Models

1. B16-F10 Melanoma Model:

-

Cell Culture: B16-F10 melanoma cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Tumor Implantation: A specific number of cells (e.g., 1 x 10^5) are injected subcutaneously into the flank of syngeneic mice (e.g., C57BL/6).

-

Treatment: Once tumors reach a palpable size, treatment is initiated. IDO-IN-7 is typically administered orally, for example, at a dose of 100 mg/kg daily. For combination studies, paclitaxel can be administered intraperitoneally at a specified dose and schedule.

-

Monitoring: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed.

-

Pharmacodynamic Analysis: Plasma and tumor tissue can be collected to measure tryptophan and kynurenine levels by methods like LC-MS/MS to assess IDO1 inhibition.

2. CT26 Colon Carcinoma Model:

-

Cell Culture: CT26 colon carcinoma cells are maintained in a suitable culture medium.

-

Tumor Implantation: Syngeneic mice (e.g., BALB/c) are inoculated subcutaneously with a suspension of CT26 cells.

-

Treatment: Treatment with IDO-IN-7 via intragastric administration can commence when tumors are established.

In Vitro IDO1 Inhibition Assay

-

Cell Line: A cell line expressing IDO1, such as IFN-γ-stimulated HeLa cells or a stably transfected cell line, is used.

-

Assay Procedure:

-

Cells are seeded in a 96-well plate and stimulated with IFN-γ to induce IDO1 expression.

-

Various concentrations of IDO-IN-7 are added to the cells.

-

After a specific incubation period (e.g., 48 hours), the supernatant is collected.

-

The concentration of kynurenine in the supernatant is measured, often using a colorimetric assay involving Ehrlich's reagent.

-

The IC50 value is calculated based on the dose-response curve.

-

Immunohistochemistry for Immune Cell Infiltration

-

Tissue Preparation: Tumors are harvested, fixed in formalin, and embedded in paraffin.

-

Staining: Tissue sections are deparaffinized, rehydrated, and subjected to antigen retrieval. Sections are then incubated with primary antibodies against immune cell markers (e.g., CD3, CD4, CD8, FoxP3).

-

Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) and a chromogenic substrate are used for visualization.

-

Analysis: The number of positive cells is quantified in different regions of the tumor to assess the extent of immune cell infiltration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by IDO-IN-7 and a typical experimental workflow for its preclinical evaluation.

Caption: IDO1 Inhibition Signaling Pathway

Caption: Preclinical Experimental Workflow for IDO-IN-7

References

- 1. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jitc.bmj.com [jitc.bmj.com]

- 3. Combinatorial antitumor effects of indoleamine 2,3-dioxygenase inhibitor NLG919 and paclitaxel in a murine B16-F10 melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for IDO-IN-7 In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of IDO-IN-7, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). The following protocols and data are intended to facilitate research and development of novel cancer immunotherapies targeting the IDO1 pathway.

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1] In the tumor microenvironment, upregulation of IDO1 leads to depletion of the essential amino acid L-tryptophan and accumulation of its metabolite, L-kynurenine.[2][3] This metabolic shift suppresses the activity of effector T cells and natural killer (NK) cells, while promoting the differentiation and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby fostering an immunosuppressive environment that allows cancer cells to evade immune surveillance.[4][5] IDO-IN-7 is a potent small molecule inhibitor of IDO1, effectively blocking the conversion of tryptophan to kynurenine. Its ability to restore T-cell activity makes it a valuable tool for investigating the role of IDO1 in cancer and for the development of novel immunotherapeutic strategies.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of IDO-IN-7.

| Parameter | Value | Reference |

| IC50 | 38 nM | |

| EC50 | 75 nM | |

| ED50 (T-cell activity restoration) | 80 nM | |

| ED50 (in mouse dendritic cells) | 120 nM |

Experimental Protocols

Preparation of IDO-IN-7 Stock Solutions

Proper preparation of stock solutions is critical for accurate and reproducible experimental results.

Materials:

-

IDO-IN-7 powder

-

Dimethyl sulfoxide (DMSO), cell culture grade, sterile

-

Ethanol (EtOH), absolute, sterile

-

Sterile microcentrifuge tubes or vials

Protocol:

-

IDO-IN-7 is soluble in DMSO at concentrations up to 50 mg/mL (177.07 mM) and in ethanol at up to 25 mg/mL (88.53 mM). For cell culture applications, it is recommended to prepare a high-concentration stock solution in DMSO.

-

To prepare a 10 mM stock solution, dissolve 2.82 mg of IDO-IN-7 powder in 1 mL of sterile DMSO.

-

If complete dissolution is not achieved, gentle warming and/or sonication can be used.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term stability.

In Vitro IDO1 Inhibition Assay in Cancer Cell Lines

This protocol describes a general method for evaluating the inhibitory activity of IDO-IN-7 on IDO1 in cancer cell lines. This assay relies on the induction of IDO1 expression by interferon-gamma (IFN-γ) and the subsequent measurement of kynurenine production.

Recommended Cell Lines:

-

HeLa (cervical cancer)

-

SKOV-3 (ovarian cancer)

-

CT26 (colon carcinoma)

-

B16F10 (melanoma)

Materials:

-

Selected cancer cell line

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)

-

Recombinant human or murine IFN-γ

-

IDO-IN-7 stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

Reagents for kynurenine measurement (see Protocol 3)

Protocol:

-

Cell Seeding: Seed the selected cancer cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

IDO1 Induction: The following day, induce IDO1 expression by adding IFN-γ to the cell culture medium. A final concentration of 100 ng/mL is commonly used. Incubate for 24-48 hours.

-

IDO-IN-7 Treatment: Prepare serial dilutions of IDO-IN-7 in complete culture medium from the 10 mM stock solution. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent toxicity. A typical concentration range to test for IDO-IN-7 would be from 1 nM to 10 µM.

-

Remove the IFN-γ-containing medium from the wells and replace it with 100 µL of the medium containing the different concentrations of IDO-IN-7. Include a vehicle control (medium with the same concentration of DMSO as the highest IDO-IN-7 concentration) and a positive control (cells treated with IFN-γ and vehicle).

-

Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

-

Sample Collection: After the incubation period, carefully collect the cell culture supernatant for kynurenine measurement.

Measurement of Kynurenine Concentration

The inhibitory effect of IDO-IN-7 is quantified by measuring the reduction in kynurenine concentration in the cell culture supernatant.

This method provides a straightforward and rapid measurement of kynurenine.

Materials:

-

Cell culture supernatant

-

Trichloroacetic acid (TCA), 30% (w/v)

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde) solution (e.g., 100 mg in 5 mL of glacial acetic acid)

-

L-kynurenine standard

-

96-well plate (can be the same plate used for cell culture)

Protocol:

-

Add 50 µL of 30% TCA to each 100 µL of cell culture supernatant in the wells of a new 96-well plate.

-

Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the clear supernatant to a new 96-well plate.

-

Add 100 µL of Ehrlich's reagent solution to each well.

-

Incubate at room temperature for 10 minutes. A yellow color will develop.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Prepare a standard curve using known concentrations of L-kynurenine to determine the concentration of kynurenine in the samples.

HPLC offers a more sensitive and specific method for quantifying kynurenine and tryptophan.

Protocol:

A detailed protocol for HPLC-based quantification of tryptophan and kynurenine can be found in the publication by Vujovic-Limanovic et al.

T-Cell Co-culture Assay

This assay evaluates the functional consequence of IDO1 inhibition by measuring the restoration of T-cell proliferation and activation.

Materials:

-

IDO1-expressing cancer cells (prepared as in Protocol 2)

-

Jurkat T-cells or primary T-cells

-

T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin (PHA))

-

Reagents for measuring T-cell proliferation (e.g., CFSE staining or MTT assay) or activation (e.g., IL-2 ELISA)

Protocol:

A detailed protocol for a co-culture assay can be adapted from the methods described by Jaspal et al.

Visualizations

IDO1 Signaling Pathway and Inhibition by IDO-IN-7

Caption: IDO1 pathway and its inhibition by IDO-IN-7.

Experimental Workflow for IDO-IN-7 In Vitro Testing

Caption: Workflow for in vitro IDO-IN-7 evaluation.

References

- 1. L-Kynurenine ELISA kit I High Sensitivity I Cited in 70+ papers [immusmol.com]

- 2. Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The IFN-γ-IDO1-kynureine pathway-induced autophagy in cervical cancer cell promotes phagocytosis of macrophage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Critical Assessment of a Structure-Based Screening Campaign for IDO1 Inhibitors: Tips and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

IDO-IN-7: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of IDO-IN-7, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). These guidelines are intended to facilitate the effective use of IDO-IN-7 in pre-clinical research and drug development settings.

Product Information

-

Product Name: IDO-IN-7

-

CAS Number: 1402836-58-1[3]

-

Molecular Formula: C₁₈H₂₂N₂O[3]

-

Molecular Weight: 282.38 g/mol [3]

Mechanism of Action

IDO-IN-7 is a potent inhibitor of the IDO1 enzyme, which plays a critical role in immune suppression. IDO1 is the first and rate-limiting enzyme in the kynurenine pathway of tryptophan catabolism. By degrading the essential amino acid tryptophan, IDO1 creates an immunosuppressive microenvironment. IDO-IN-7 directly inhibits IDO1 activity, thereby restoring T-cell function and enhancing anti-tumor immune responses. It has a reported IC₅₀ of 38 nM and an EC₅₀ of 75 nM for IDO1.

Caption: IDO1 Inhibition by IDO-IN-7.

Solubility Data

IDO-IN-7 exhibits good solubility in common organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol. It is important to note that sonication may be required to achieve complete dissolution. For in-vitro experiments, using freshly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 50 mg/mL | 177.07 mM | Ultrasonic assistance is recommended. |

| 45 mg/mL | 159.36 mM | Sonication is recommended. | |

| Ethanol | 26 mg/mL | 92.07 mM | Sonication is recommended. |

| 25 mg/mL | 88.53 mM | Ultrasonic assistance is recommended. | |

| Water | < 1 mg/mL | Insoluble or slightly soluble |

Application Protocols

Preparation of Stock Solutions

For in-vitro studies, it is recommended to prepare concentrated stock solutions of IDO-IN-7 in either DMSO or ethanol.

Materials:

-

IDO-IN-7 powder

-

Anhydrous DMSO or pure Ethanol

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (water bath or probe)

Protocol:

-

Weigh the desired amount of IDO-IN-7 powder in a sterile tube.

-

Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

-

Vortex the solution vigorously for 1-2 minutes.

-

If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.

-

Once completely dissolved, the stock solution can be stored at -20°C or -80°C for long-term storage. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

References

Application Notes and Protocols for Preparing IDO-IN-7 Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of stock solutions of IDO-IN-7, a potent inhibitor of Indoleamine 2,3-dioxygenase (IDO1). Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Introduction to IDO-IN-7

IDO-IN-7 is a small molecule inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), with an IC50 of 38 nM.[1][2] IDO1 is a key enzyme in the kynurenine pathway, which is involved in tryptophan metabolism. By inhibiting IDO1, IDO-IN-7 can modulate immune responses, making it a valuable tool for research in immunology and oncology. IDO-IN-7 is also known by the synonyms NLG-919 analogue and GDC-0919 analogue.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of IDO-IN-7 is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₂N₂O | [1] |

| Molecular Weight | 282.38 g/mol | |

| Appearance | White to light yellow solid | |

| Purity | >98% (typically) | |

| CAS Number | 1402836-58-1 |

Solubility Data

IDO-IN-7 exhibits solubility in various organic solvents. It is crucial to use high-purity, anhydrous solvents to prepare stock solutions, as moisture can affect the compound's stability and solubility. The following table summarizes the solubility of IDO-IN-7 in common laboratory solvents.

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 45 - 50 mg/mL | 159.36 - 177.07 mM | Sonication or gentle warming may be required for complete dissolution. Use of newly opened DMSO is recommended as it is hygroscopic. |

| Ethanol | 25 - 26 mg/mL | 88.53 - 92.07 mM | Sonication may be needed to achieve complete dissolution. |

| Water | < 1 mg/mL | Insoluble or slightly soluble |

Experimental Protocols: Preparing Stock Solutions

4.1. Materials

-

IDO-IN-7 powder

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

-

Sterile microcentrifuge tubes (e.g., 1.5 mL) or vials

-

Calibrated analytical balance

-

Calibrated pipettes

-

Vortex mixer

-

Sonicator (optional)

-

Water bath (optional)

4.2. Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling IDO-IN-7 and organic solvents.

-

Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

-

Consult the Safety Data Sheet (SDS) for IDO-IN-7 for comprehensive safety information.

4.3. Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of IDO-IN-7 in DMSO. This is a common concentration for in vitro assays.

Calculations:

To prepare a 10 mM stock solution, the required mass of IDO-IN-7 can be calculated using the following formula:

Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

For example, to prepare 1 mL of a 10 mM stock solution:

Mass (mg) = 10 mmol/L x 0.001 L x 282.38 g/mol = 2.8238 mg

Procedure:

-

Weighing the Compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the calculated mass of IDO-IN-7 powder into the tube. For 1 mL of a 10 mM solution, this would be approximately 2.82 mg.

-

Adding the Solvent: Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock, this would be 1 mL.

-

Dissolving the Compound: Close the tube tightly and vortex for 1-2 minutes until the compound is completely dissolved.

-

Aiding Dissolution (if necessary): If the compound does not fully dissolve, sonicate the solution for 5-10 minutes or gently warm it in a 37°C water bath.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use working volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

Long-term Storage: Store the aliquots at -20°C or -80°C, protected from light. Under these conditions, the stock solution is expected to be stable for at least 6 months to 2 years.

Visualization of Protocols and Pathways

5.1. Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the step-by-step workflow for preparing an IDO-IN-7 stock solution.

Caption: Workflow for preparing IDO-IN-7 stock solutions.

5.2. IDO1 Signaling Pathway

IDO-IN-7 inhibits IDO1, a critical enzyme in the kynurenine pathway of tryptophan metabolism. The diagram below shows a simplified representation of this pathway and the point of inhibition by IDO-IN-7.

Caption: IDO1 pathway and IDO-IN-7 inhibition.

References

Application Notes and Protocols: IDO-IN-7 for In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of IDO-IN-7 (also known as Navoximod, GDC-0919, or NLG919), a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), in preclinical in vivo mouse models. The provided protocols and data summaries are intended to facilitate the design and execution of efficacy, pharmacodynamic, and combination therapy studies.

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway, responsible for the catabolism of the essential amino acid tryptophan.[1] In the tumor microenvironment, elevated IDO1 activity leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, collectively known as kynurenines.[2] This metabolic reprogramming suppresses the activity of effector T cells and promotes the function of regulatory T cells (Tregs), thereby enabling tumors to evade immune surveillance.[3] IDO-IN-7 is a potent and selective inhibitor of IDO1, with an IC50 of 38 nM, that has shown promise in preclinical cancer models by reversing this immunosuppressive mechanism.[4]

Data Presentation

Table 1: In Vivo Dosage and Efficacy of IDO-IN-7 (NLG919) in Murine Tumor Models

| Mouse Model | Tumor Cell Line | IDO-IN-7 (NLG919) Dosage | Administration Route | Dosing Schedule | Key Findings | Reference |

| C57BL/6 | B16-F10 Melanoma | 50, 100, 200 mg/kg | Intragastric (i.g.) | Twice daily for 16 days | Dose-dependent tumor growth suppression; maximum efficacy at 100 mg/kg.[5] | |

| BALB/c | CT26 Colon Carcinoma | 0.8 mmol/kg (~225 mg/kg) | Intragastric (i.g.) | Twice daily for the study duration | Significant tumor growth inhibition. | |

| BALB/c & C57BL/6 | CT26 & B16-F10 | 0.1, 0.3, 1.0 mmol/kg | Intragastric (i.g.) | Twice daily for 7 days | Dose-dependent reduction of kynurenine/tryptophan ratio in plasma and tumor. |

Table 2: Pharmacodynamic Effects of IDO-IN-7 (NLG919) in B16-F10 Tumor-Bearing Mice

| Dosage | Time Post-Administration | Kynurenine/Tryptophan Ratio Reduction (Plasma) | Kynurenine/Tryptophan Ratio Reduction (Tumor) | Reference |

| 100 mg/kg (single dose) | 6-12 hours | Significant decrease | Significant decrease | |

| 1.0 mmol/kg (twice daily for 7 days) | 2 hours post-last dose | 72.5% | 75.9% |

Table 3: Combination Therapy with an IDO Inhibitor in a Murine Tumor Model

| Mouse Model | Tumor Cell Line | IDO Inhibitor (Compound 25) Dosage | Combination Agent | Key Findings | Reference |

| hPD-1 Transgenic | MC38 | 20 or 50 mg/kg, p.o., bid x 14 days | Anti-PD-1 mAb (SHR-1210) | Synergistic antitumor effect with TGI > 90%. |

Experimental Protocols